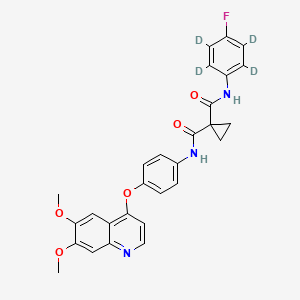

Cabozantinib-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H24FN3O5 |

|---|---|

Molecular Weight |

505.5 g/mol |

IUPAC Name |

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(2,3,5,6-tetradeuterio-4-fluorophenyl)cyclopropane-1,1-dicarboxamide |

InChI |

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i3D,4D,5D,6D |

InChI Key |

ONIQOQHATWINJY-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C2(CC2)C(=O)NC3=CC=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)[2H])[2H])F)[2H] |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Cabozantinib-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Cabozantinib-d4, a deuterated internal standard crucial for the accurate quantification of the multi-tyrosine kinase inhibitor Cabozantinib in biological matrices. This document details a feasible synthetic route, experimental protocols, and methods for assessing isotopic enrichment, alongside visualizations of key biological pathways and experimental workflows.

Introduction to Cabozantinib and its Deuterated Analog

Cabozantinib is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, AXL, and RET.[1][2][3] Its ability to simultaneously target pathways involved in tumor growth, angiogenesis, and metastasis has led to its approval for the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][3]

This compound is a stable isotope-labeled version of Cabozantinib, where four hydrogen atoms are replaced with deuterium. It is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precise and accurate quantification of Cabozantinib in complex biological samples like plasma.[4] The deuterium labeling provides a distinct mass difference, allowing it to be differentiated from the unlabeled drug while maintaining nearly identical chemical and physical properties.

Synthesis of this compound

The synthesis of this compound mirrors the established routes for unlabeled Cabozantinib, with the key difference being the introduction of deuterium atoms at a specific position in a precursor molecule. Based on commercially available deuterated starting materials and known synthetic transformations, a plausible and efficient synthesis of this compound, with deuterium atoms on the cyclopropane ring, is outlined below.

Proposed Synthetic Scheme

The synthesis of this compound can be achieved through a multi-step process, commencing with the preparation of a deuterated cyclopropane intermediate.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of Cabozantinib and related structures. Researchers should exercise appropriate safety precautions and optimize reaction conditions as needed.

Step 1: Synthesis of Diethyl cyclopropane-d4-1,1-dicarboxylate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add diethyl malonate at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes, then add 1,2-dibromoethane-d4 dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, quench with water, and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield diethyl cyclopropane-d4-1,1-dicarboxylate.

Step 2: Synthesis of 1-(4-Fluorophenylcarbamoyl)cyclopropane-d4-1-carboxylic acid methyl ester

-

Hydrolyze one of the ester groups of diethyl cyclopropane-d4-1,1-dicarboxylate using one equivalent of potassium hydroxide in an ethanol/water mixture.

-

Acidify the reaction mixture with HCl to precipitate the monoacid, which is then filtered and dried.

-

Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride in the presence of a catalytic amount of DMF.

-

In a separate flask, dissolve 4-fluoroaniline in pyridine and cool to 0 °C.

-

Add the freshly prepared acid chloride dropwise to the 4-fluoroaniline solution.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting with ethyl acetate. The organic layer is washed, dried, and concentrated.

-

Treat the resulting amide-ester with sodium methoxide in methanol to ensure the methyl ester is present. Purify the product by column chromatography.

Step 3: Synthesis of 4-(6,7-Dimethoxyquinolin-4-yloxy)aniline

-

Combine 4-chloro-6,7-dimethoxyquinoline, 4-aminophenol, and a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF).

-

Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-(6,7-dimethoxyquinolin-4-yloxy)aniline.

Step 4: Final Condensation to this compound

-

To a solution of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes to form the corresponding alkoxide.

-

Add a solution of 1-(4-fluorophenylcarbamoyl)cyclopropane-d4-1-carboxylic acid methyl ester in THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter that determines its suitability as an internal standard. It is typically assessed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a primary technique for determining the isotopic distribution of a deuterated compound. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the different isotopologues.

Experimental Protocol for Isotopic Purity by LC-MS/MS:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it onto an appropriate LC column (e.g., C18) for separation prior to MS analysis.

-

Acquire full scan mass spectra in positive ion mode using electrospray ionization (ESI).

-

Analyze the mass spectrum to determine the relative abundance of the molecular ions corresponding to the different isotopologues (d0, d1, d2, d3, and d4).

-

The isotopic purity is calculated based on the relative peak areas of the desired deuterated species (d4) compared to the total area of all isotopic peaks.

Table 1: Mass Spectrometry Data for Cabozantinib and this compound

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Reference |

| Cabozantinib | C₂₈H₂₄FN₃O₅ | 502.2 | 391.1 | [5] |

| This compound | C₂₈H₂₀D₄FN₃O₅ | 506.3 | 391.2 | [5] |

A typical Certificate of Analysis for commercially available this compound would report an isotopic enrichment of >95%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the location and extent of deuteration.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the cyclopropane ring should be significantly diminished or absent compared to the spectrum of unlabeled Cabozantinib. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the degree of deuteration.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium atoms in the molecule, confirming their position on the cyclopropane ring.

Cabozantinib's Mechanism of Action: Key Signaling Pathways

Cabozantinib exerts its anti-tumor effects by inhibiting multiple RTKs, primarily MET and VEGFR2, thereby disrupting key signaling pathways involved in cancer progression.

Inhibition of the MET Signaling Pathway

The MET receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and invasion. Aberrant MET signaling is implicated in the development and progression of many cancers. Cabozantinib effectively inhibits MET phosphorylation, leading to the downregulation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[1][6][7]

Inhibition of the VEGFR2 Signaling Pathway

Vascular endothelial growth factor (VEGF) and its receptor VEGFR2 are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR2, Cabozantinib blocks the pro-angiogenic signals, leading to a reduction in tumor vascularization and growth.[1][6][8]

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic purity assessment of this compound. The proposed synthetic route offers a practical approach for researchers, and the outlined analytical methods are essential for verifying the quality of this critical internal standard. A thorough understanding of these technical aspects, coupled with an appreciation of Cabozantinib's mechanism of action, is vital for professionals in drug development and bioanalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cabometyxhcp.com [cabometyxhcp.com]

- 4. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cabozantinib, a Multityrosine Kinase Inhibitor of MET and VEGF Receptors Which Suppresses Mouse Laser-Induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Certificate of Analysis for Cabozantinib-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Cabozantinib-d4, a deuterated internal standard crucial for the accurate quantification of the multi-targeted tyrosine kinase inhibitor, Cabozantinib, in complex biological matrices. Understanding the data presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental results in preclinical and clinical research.

Introduction to this compound and the Role of a Certificate of Analysis

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), AXL, and RET. These signaling pathways are critical in tumor angiogenesis, invasion, and metastasis.[1] this compound, a stable isotope-labeled analog of Cabozantinib, serves as an ideal internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to correct for variability in sample preparation and instrument response.[2][3]

A Certificate of Analysis is a formal document issued by a manufacturer that confirms a product meets its predetermined specifications. For a certified reference material like this compound, the CoA provides essential data on its identity, purity, and isotopic enrichment, assuring its suitability for its intended analytical purpose.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data typically presented in a Certificate of Analysis for this compound.

Table 1: Identification and Chemical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1802168-53-1[6] |

| Molecular Formula | C₂₈H₂₀D₄FN₃O₅[7][8] |

| Molecular Weight | 505.51 g/mol [9] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification |

| Chemical Purity | HPLC | >95%[9] |

| Isotopic Enrichment | LC-MS | >95%[9] |

| Deuterium Incorporation | LC-MS | ≥99% D₄ |

Experimental Protocols

This section details the methodologies for the key experiments cited in the CoA to determine the identity, purity, and isotopic enrichment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the chemical purity of this compound by separating it from any non-labeled Cabozantinib and other impurities.

Instrumentation:

-

HPLC system with a UV detector.

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Formic acid in water) and an organic solvent (e.g., acetonitrile and/or methanol). A typical mobile phase composition could be 0.1% Formic acid:acetonitrile:methanol (35:33:32 v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection Wavelength: 244 nm.[10]

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.[3]

Procedure:

-

A standard solution of this compound is prepared in a suitable diluent (e.g., mobile phase).

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the peak area of this compound is measured.

-

Purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

Purpose: To confirm the identity of this compound by its mass-to-charge ratio (m/z) and to determine the degree of deuterium incorporation.

Instrumentation:

-

A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

-

Column: Xbridge C18, 50 x 4.6 mm, 5 µm.[3]

-

Mobile Phase: 10mM Ammonium formate and Methanol (20:80 v/v).[3]

-

Flow Rate: 0.7 mL/min.[3]

-

Run Time: Approximately 3 minutes.[11]

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Collision Gas: Nitrogen.

Procedure:

-

A dilute solution of this compound is infused into the mass spectrometer.

-

The mass spectrum is acquired to confirm the presence of the [M+H]⁺ ion at m/z 506.3.

-

The relative intensities of the signals corresponding to the d₀, d₁, d₂, d₃, and d₄ species are measured to calculate the isotopic distribution and confirm the isotopic enrichment.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by Cabozantinib and the general workflow for the certification of a reference material.

Caption: Cabozantinib inhibits key signaling pathways involved in tumor progression.

Caption: A typical workflow for the quality control and certification of a reference standard.

Conclusion: The Importance of the Certificate of Analysis

For researchers and drug development professionals, the Certificate of Analysis for this compound is not merely a supplementary document but a critical component that underpins the validity of their scientific findings. It provides the necessary assurance that the internal standard is of high quality and will perform reliably in quantitative assays. By carefully reviewing the CoA, scientists can have confidence in the accuracy of their data, which is essential for making informed decisions in drug discovery and development. The detailed information on identity, purity, and isotopic enrichment allows for the traceability and reproducibility of analytical methods, which are fundamental principles of good scientific practice.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scielo.br [scielo.br]

- 4. Cabozantinib D4 | CAS No: NA [aquigenbio.com]

- 5. Certified reference materials - Wikipedia [en.wikipedia.org]

- 6. This compound | C28H24FN3O5 | CID 76974224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. clearsynth.com [clearsynth.com]

- 9. sussex-research.com [sussex-research.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Cabozantinib: A Multi-Targeted Tyrosine Kinase Inhibitor for Advanced Cancer Research

An In-depth Technical Guide on the Core Mechanism of Action of Cabozantinib as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib, an oral small-molecule tyrosine kinase inhibitor (TKI), has emerged as a critical tool in oncological research and a potent therapeutic agent.[1] Developed by Exelixis, Inc., and approved for malignancies including medullary thyroid cancer (MTC), renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC), its utility extends far beyond the clinic.[1] For researchers, Cabozantinib offers a unique advantage due to its ability to simultaneously inhibit multiple key signaling pathways involved in tumor growth, angiogenesis, metastasis, and immune modulation.[1] This multi-targeted nature distinguishes it from single-target inhibitors and provides a powerful means to investigate the complex and interconnected signaling networks that drive cancer progression.[1]

This guide provides a comprehensive overview of Cabozantinib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Core Mechanism of Action: Simultaneous Inhibition of Key Oncogenic Drivers

Cabozantinib exerts its anti-tumor effects by potently inhibiting a range of receptor tyrosine kinases (RTKs).[1][2] The primary targets include MET, vascular endothelial growth factor receptor 2 (VEGFR2), and AXL, with significant activity against RET, KIT, TIE2, and FLT3.[2][3][4] This coordinated inhibition disrupts critical cellular processes essential for tumor survival and expansion.

Key Kinase Targets and Their Roles in Cancer

-

MET (Hepatocyte Growth Factor Receptor): The MET receptor and its ligand, hepatocyte growth factor (HGF), are crucial for cell growth, survival, and motility.[2] Dysregulation of the HGF/MET axis is implicated in numerous malignancies, promoting tumor cell escape, invasion, and metastasis.[2] MET activation is also a known mechanism of resistance to therapies targeting the VEGF pathway.[5] By inhibiting MET, Cabozantinib can suppress tumor cell migration and invasion and potentially overcome resistance to other anti-angiogenic agents.[1][6]

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2] Inhibition of VEGFR2 by Cabozantinib blocks this process, leading to a reduction in tumor vascularization and subsequent tumor starvation.[1][7] This anti-angiogenic activity is a cornerstone of its therapeutic effect.[8]

-

AXL: The AXL receptor tyrosine kinase and its ligand, Gas6, are involved in cell survival, proliferation, migration, and invasion.[6] Overexpression of AXL is linked to increased invasiveness and metastasis in various cancers and has been identified as a mediator of resistance to other TKIs.[6][9] Cabozantinib's inhibition of AXL provides another avenue to control metastatic progression and combat drug resistance.[6][10]

-

RET (Rearranged during Transfection): Gain-of-function mutations in the RET proto-oncogene are a primary driver of medullary thyroid cancer.[1] Cabozantinib is a potent inhibitor of both wild-type and mutated forms of RET, making it a highly effective agent for studying and treating this disease.[11]

Downstream Signaling Pathway Inhibition

The inhibition of these primary RTKs by Cabozantinib leads to the downregulation of several critical downstream signaling cascades. These include:

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, proliferation, and metabolism. Cabozantinib treatment has been shown to significantly reduce the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR.[5][12]

-

RAS/MEK/ERK (MAPK) Pathway: This cascade is a major driver of cell proliferation and differentiation. Inhibition of upstream RTKs by Cabozantinib leads to reduced signaling through the MAPK pathway.[13]

By simultaneously blocking these interconnected pathways, Cabozantinib creates a comprehensive anti-tumor effect, addressing angiogenesis, proliferation, and metastasis.

Quantitative Data on Cabozantinib's Activity

The potency of Cabozantinib against its various targets and its effects on cancer cells have been quantified in numerous preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of Cabozantinib

| Target Kinase | IC50 (nM) |

| VEGFR2 | 0.035[3][4][14][15] |

| MET | 1.3[3][4][14][15] |

| RET | 5.2[3][4][14] |

| KIT | 4.6[3][4][14] |

| AXL | 7[3][4] |

| FLT3 | 11.3[3][4] |

| TIE2 | 14.3[3][4] |

IC50 values represent the concentration of Cabozantinib required to inhibit 50% of the kinase activity in cell-free assays.

Table 2: In Vitro Cellular Effects of Cabozantinib

| Cell Line | Cancer Type | Effect | IC50 / Observation |

| TT | Medullary Thyroid Cancer | Inhibition of cell proliferation | 94 nM[14] |

| E98NT | Glioblastoma | Inhibition of cell proliferation | ~89 nM[16] |

| E98 | Glioblastoma | Reduced cell migration | Significant at >0.5 µM[16] |

| SKOV3 | Ovarian Cancer | Inhibition of GAS6 and HGF-induced cell migration and invasion | Effective inhibition observed[6] |

| MDA-MB-231, HCC70 | Triple-Negative Breast Cancer | Cytotoxic, reduced invasive outgrowths | Effective inhibition observed[17] |

Table 3: In Vivo Anti-Tumor Activity of Cabozantinib

| Tumor Model | Cancer Type | Dosing | Effect |

| TT xenograft | Medullary Thyroid Cancer | 10, 30, 60 mg/kg daily (oral) | Dose-dependent tumor growth inhibition[11] |

| Breast, Lung, Glioma xenografts | Various | Not specified | Dose-dependent inhibition of tumor growth, decreased proliferation, increased apoptosis[2] |

| Colorectal Cancer PDX | Colorectal Cancer | 30 mg/kg daily (oral) | Significant anti-tumor effects, reduced vascularity |

| TNBC xenograft | Triple-Negative Breast Cancer | Not specified | Significantly inhibited tumor growth and metastasis[17] |

PDX: Patient-Derived Xenograft

Key Experimental Protocols for Studying Cabozantinib

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of Cabozantinib.

Western Blotting for Phospho-Receptor Tyrosine Kinase Inhibition

This protocol is used to determine the effect of Cabozantinib on the phosphorylation status of its target kinases.

1. Cell Culture and Treatment:

- Plate cells (e.g., HUVECs for VEGFR2, TT cells for RET, or other cancer cell lines expressing the target of interest) in appropriate growth medium and allow them to adhere overnight.

- Starve cells in serum-free medium for 12-24 hours to reduce basal receptor phosphorylation.

- Pre-treat cells with various concentrations of Cabozantinib (e.g., 0.1, 1, 10, 100 nM) for 1-2 hours.

- Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, HGF for MET) for 15-30 minutes to induce receptor phosphorylation. A non-stimulated control should be included.

2. Cell Lysis and Protein Quantification:

- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

- Separate the proteins by size on an SDS-polyacrylamide gel.

- Transfer the proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-MET, anti-phospho-VEGFR2) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Strip the membrane and re-probe with an antibody for the total form of the receptor and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach for 24 hours.

2. Drug Treatment:

- Prepare serial dilutions of Cabozantinib in growth medium.

- Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of Cabozantinib (and a vehicle control, typically DMSO).

- Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

3. MTT Addition and Incubation:

- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

4. Formazan Solubilization and Measurement:

- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

- Gently pipette to dissolve the formazan crystals.

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- Subtract the background absorbance from a blank well (medium only).

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

- Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of Cabozantinib in a mouse model.

1. Animal Model and Cell Implantation:

- Use immunocompromised mice (e.g., nu/nu or SCID mice).

- Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

- Monitor the mice regularly for tumor growth.

2. Treatment Initiation and Administration:

- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

- Prepare Cabozantinib in an appropriate vehicle for oral gavage.

- Administer Cabozantinib orally at the desired dose (e.g., 30 mg/kg) daily. The control group receives the vehicle only.

3. Tumor Measurement and Monitoring:

- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

- Monitor the body weight of the mice as an indicator of toxicity.

- Observe the general health and behavior of the animals.

4. Study Endpoint and Tissue Analysis:

- The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.

- At the end of the study, euthanize the mice and excise the tumors.

- Tumor weight can be measured.

- Tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for microvessel density, cleaved caspase-3 for apoptosis) or snap-frozen for molecular analysis (e.g., Western blotting, RNA sequencing).

5. Data Analysis:

- Plot the mean tumor volume over time for each group.

- Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between the treatment and control groups.

Visualizing the Mechanism of Action

Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental workflows associated with Cabozantinib.

Cabozantinib's Inhibition of Major Signaling Pathways

Caption: Cabozantinib inhibits multiple RTKs, blocking key downstream signaling pathways.

Experimental Workflow for In Vitro Proliferation Assay

Caption: Workflow for determining Cabozantinib's IC50 using an MTT proliferation assay.

Logical Relationship of Cabozantinib's Anti-Cancer Effects

Caption: How multi-targeted inhibition by Cabozantinib leads to anti-tumor activity.

Conclusion

Cabozantinib is a powerful research tool that provides a unique opportunity to probe the complexities of cancer biology. Its ability to simultaneously inhibit key drivers of tumorigenesis—MET, VEGFR2, AXL, and RET—allows for the investigation of signaling crosstalk, mechanisms of drug resistance, and the interplay between tumor cells and their microenvironment.[1][2] The quantitative data and established protocols presented in this guide offer a solid foundation for researchers to design and execute experiments that can further elucidate the intricate mechanisms of cancer and develop more effective therapeutic strategies. By leveraging Cabozantinib, the scientific community can continue to unravel the signaling networks that sustain malignancies, paving the way for the next generation of cancer therapies.

References

- 1. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 2. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. immune-system-research.com [immune-system-research.com]

- 9. Cabozantinib in the treatment of advanced renal cell carcinoma: clinical trial evidence and experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Treatment of advanced renal cell carcinoma patients with cabozantinib, an oral multityrosine kinase inhibitor of MET, AXL and VEGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. apexbt.com [apexbt.com]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

The Mass Shift of Cabozantinib-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the analytical tools and methodologies for quantitative analysis of therapeutics is paramount. This in-depth technical guide explores the mass shift of Cabozantinib-d4, its application as an internal standard, and the associated experimental protocols for its use in pharmacokinetic studies.

Cabozantinib, a potent tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers. Accurate quantification of Cabozantinib in biological matrices is essential for pharmacokinetic and toxicokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for such analyses, ensuring precision and accuracy by compensating for variability in sample processing and instrument response.

Understanding the Mass Shift

The defining characteristic of this compound is its increased mass compared to the parent drug, Cabozantinib. This "mass shift" is intentionally engineered by replacing four hydrogen atoms with their heavier isotope, deuterium. This substitution is typically done on a part of the molecule that is not susceptible to metabolic alteration. The increased mass allows for the distinct detection of the internal standard from the analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Quantitative Data Summary

The key quantitative parameters differentiating Cabozantinib from its deuterated analog are summarized in the table below. This data is fundamental for the development and validation of bioanalytical methods.

| Parameter | Cabozantinib | This compound | Data Source(s) |

| Molecular Formula | C28H24FN3O5 | C28H20D4FN3O5 | [1][2] |

| Molecular Weight | 501.51 g/mol | 505.5 g/mol | [2][3] |

| Exact Mass | 501.16999904 Da | 505.19510602 Da | [1][2] |

| Precursor Ion (m/z) | 502.0 - 502.2 | 506.0 - 506.3 | [4][5] |

| Product Ion (m/z) | 323.0 - 391.1 | 323.0 - 391.2 | [4][5] |

Experimental Protocols for Quantification

The quantification of Cabozantinib in biological matrices, typically human plasma, is most commonly achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a synthesized protocol based on established methodologies.

Sample Preparation

The initial step involves the extraction of Cabozantinib and the internal standard, this compound, from the biological matrix. Two common methods are protein precipitation and liquid-liquid extraction.

-

Protein Precipitation:

-

To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 2 µg/mL in a suitable solvent).[5]

-

Add 200 µL of acetonitrile to precipitate plasma proteins.[5]

-

Vortex the mixture vigorously for approximately 30 seconds.[5]

-

Centrifuge the samples at high speed (e.g., 17,200 x g) for 10 minutes to pellet the precipitated proteins.[5]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]

-

-

Liquid-Liquid Extraction:

-

To a polypropylene tube, add 400 µL of the plasma sample and 100 µL of this compound internal standard solution (e.g., 10 ng/mL).[6]

-

Briefly vortex the mixture.[6]

-

Add 100 µL of 0.1N NaOH solution.[6]

-

Add 3 mL of an organic extraction solvent mixture (e.g., ethyl acetate: dichloromethane 80:20 v/v) and vortex for 10 minutes.[6]

-

Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[6]

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

-

Liquid Chromatography

Chromatographic separation is crucial to resolve Cabozantinib and this compound from other matrix components.

-

Column: A C18 reversed-phase column is commonly used, such as a Phenomenex Synergy Polar-RP (4 µm, 2 x 50 mm) or an Xbridge C18 (50 x 4.6 mm, 5 µm).[4][5]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water or 10mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[4][5] The composition can be delivered isocratically or as a gradient.

-

Flow Rate: Flow rates are typically in the range of 0.12 to 0.7 mL/min.[4][7]

-

Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.[4]

-

Injection Volume: A small volume, typically 5 µL, of the prepared sample is injected onto the column.[4][5]

Mass Spectrometry

The mass spectrometer is used for the detection and quantification of the analyte and internal standard.

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically employed.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7]

-

MRM Transitions: The precursor to product ion transitions are monitored. For Cabozantinib, a common transition is m/z 502.2 → 391.1, and for this compound, it is m/z 506.3 → 391.2.[4]

-

Instrument Parameters: Specific instrument parameters such as capillary voltage, cone voltage, collision energy, and source temperature need to be optimized for the specific mass spectrometer being used. For example, a source temperature of 120°C and a desolvation temperature of 450°C have been reported.[5]

Visualizing Workflows and Pathways

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the primary signaling pathways targeted by Cabozantinib.

Caption: Experimental workflow for Cabozantinib quantification.

Caption: Signaling pathways targeted by Cabozantinib.

References

- 1. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C28H24FN3O5 | CID 76974224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. scielo.br [scielo.br]

- 5. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Cabozantinib-d4: A Technical Guide to Stability and Storage for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability and proper storage of deuterated active pharmaceutical ingredients is paramount to ensure experimental integrity and the reliability of results. This technical guide provides an in-depth overview of the stability and recommended storage conditions for Cabozantinib-d4, a deuterated analog of the potent tyrosine kinase inhibitor, Cabozantinib.

This compound is utilized in research as an internal standard for pharmacokinetic studies and as a tool in metabolic research.[1] The substitution of hydrogen with deuterium atoms can influence the metabolic fate of the molecule, potentially leading to a longer half-life and altered metabolite profiles. These changes underscore the importance of precise handling and storage to maintain the isotopic and chemical purity of the compound.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, specific storage conditions should be adhered to. These recommendations are based on information from various suppliers and general best practices for deuterated compounds.

| Form | Storage Temperature | Additional Recommendations |

| Solid (as supplied) | -20°C[2] or 2-8°C[3][4] | Protect from light.[1] Shipped at ambient temperature.[2][5] |

| In Solvent | -80°C (for up to 6 months)[1] | Protect from light.[1] |

| -20°C (for up to 1 month)[1] | Protect from light.[1] |

Stability Profile and Degradation Pathways

While specific, in-depth stability studies on this compound are not extensively published, valuable insights can be drawn from forced degradation studies conducted on its non-deuterated counterpart, Cabozantinib. These studies help to identify potential degradation pathways and inform the development of stability-indicating analytical methods.

Forced degradation studies on Cabozantinib have shown that the primary degradation pathways are hydrolysis and oxidation .[6][7] The molecule exhibits pH-dependent stability, with maximum stability observed at pH 6.[6][7] The degradation of Cabozantinib has been found to follow first-order kinetics.[6][7]

Key Degradation Products of Cabozantinib (non-deuterated):

Under oxidative stress, a major degradation product has been identified as the N-oxide of Cabozantinib.[6][7] Other oxidative metabolites, such as monohydroxy and desmethyl derivatives, have also been observed in in-vitro metabolism studies.[8]

It is important to note that the kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, may influence the rate of degradation of this compound compared to Cabozantinib. However, without specific studies on the deuterated compound, this remains a theoretical consideration.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability assessment of Cabozantinib, which can be adapted for this compound.

Forced Degradation (Stress Testing) Protocol

This protocol is based on studies performed on non-deuterated Cabozantinib to identify potential degradation products and pathways.[6][7]

Objective: To evaluate the stability of the drug substance under various stress conditions as per ICH guidelines.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl at 80°C for a specified period (e.g., 2 hours).

-

Basic Hydrolysis: Treat the drug solution with 0.1 M NaOH at 80°C for a specified period (e.g., 30 minutes).

-

Neutral Hydrolysis: Reflux the drug solution in water at 80°C for a specified period (e.g., 6 hours).

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid drug to a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

-

-

Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop a validated chromatographic method capable of separating the parent drug from its degradation products.

Example HPLC Parameters (for non-deuterated Cabozantinib):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile and/or methanol).[5]

-

Flow Rate: Typically 1.0 mL/min.[5]

-

Detection: UV detection at a wavelength where the parent drug and potential degradation products have significant absorbance (e.g., 244 nm).[5]

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Visualizing Key Pathways and Workflows

Cabozantinib Signaling Pathways

Cabozantinib is a multi-tyrosine kinase inhibitor that targets several key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The primary targets include MET, VEGFR2, and AXL.[9][10]

References

- 1. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of stability indicating rp-hplc method for the estimation of cabozantinib in pharmaceutical dosage form [zenodo.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Cabozantinib-d4: A Comprehensive Technical Guide to its Chemical Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib, a potent multi-tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the treatment of various cancers. Its deuterated analog, Cabozantinib-d4, serves as an indispensable tool in pharmacokinetic and metabolic studies, acting as a stable isotope-labeled internal standard for quantitative analysis. This technical guide provides an in-depth overview of the chemical structure, synthesis, and characterization of this compound, offering valuable insights for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a deuterated form of Cabozantinib where four hydrogen atoms on the fluorophenyl ring have been replaced by deuterium atoms. This isotopic substitution provides a distinct mass difference for mass spectrometry-based quantification without significantly altering the chemical properties of the molecule.

IUPAC Name: N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl-2,3,5,6-d4)cyclopropane-1,1-dicarboxamide[1]

Chemical Formula: C₂₈H₂₀D₄FN₃O₅[2]

Molecular Weight: 505.54 g/mol [1]

| Property | Value | Reference |

| CAS Number | 1802168-53-1 | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO | [5] |

Synthesis and Purification

The synthesis of this compound involves a multi-step process, beginning with the preparation of the deuterated aniline precursor, followed by coupling with the cyclopropane dicarboxamide moiety and the quinoline ether.

Experimental Workflow: Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Illustrative)

-

Deuteration of 4-Fluoroaniline: 4-Fluoroaniline is subjected to a deuteration reaction using a deuterium source such as deuterated sulfuric acid in deuterated water. This process replaces the aromatic protons with deuterium atoms to yield 4-fluoro-2,3,5,6-tetradeuterioaniline.

-

Synthesis of the Cyclopropane Carboxamide Intermediate: The deuterated aniline is then reacted with a derivative of cyclopropane-1,1-dicarboxylic acid, such as the diacid chloride, to form the N-(4-fluorophenyl-d4)-cyclopropane-1-carboxamide intermediate.

-

Synthesis of the Quinoline Ether Moiety: In a parallel synthesis, 4-chloro-6,7-dimethoxyquinoline is reacted with 4-aminophenol to produce N-(4-hydroxyphenyl)-6,7-dimethoxyquinolin-4-amine.

-

Coupling Reaction: The deuterated cyclopropane carboxamide intermediate is coupled with the quinoline ether moiety in the presence of a suitable coupling agent to form the crude this compound.

-

Purification: The crude product is purified using techniques such as column chromatography and recrystallization to yield high-purity this compound.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of this compound are confirmed through a combination of analytical techniques.

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥95% Deuterium Enrichment | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of this compound. A typical method involves a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water containing a small amount of formic acid. Detection is commonly performed using a UV detector. The purity is calculated based on the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and determining the isotopic enrichment of this compound.

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.

-

Ionization Mode: Positive ion mode is generally employed.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion.

-

Precursor and Product Ions:

-

Isotopic Enrichment Calculation: The isotopic enrichment is determined by comparing the peak areas of the deuterated and non-deuterated parent ions in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound and the position of the deuterium labels.

-

¹H NMR: The ¹H NMR spectrum of this compound will be similar to that of unlabeled Cabozantinib, with the key difference being the absence of signals corresponding to the protons on the fluorophenyl ring. The integration of the remaining proton signals will be consistent with the structure.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling, confirming the location of the deuterium labels.

Mechanism of Action and Signaling Pathways

Cabozantinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs), primarily VEGFR2, MET, and AXL.[3] These RTKs are crucial for tumor growth, angiogenesis, metastasis, and the development of drug resistance.

Signaling Pathways Inhibited by Cabozantinib

Caption: Cabozantinib inhibits VEGFR2, MET, and AXL, blocking downstream signaling pathways.

By simultaneously targeting these pathways, Cabozantinib can overcome resistance mechanisms that may arise from the activation of alternative signaling routes. This multi-targeted approach contributes to its efficacy in various cancer types.

Conclusion

This compound is a well-characterized and essential tool for the accurate quantification of Cabozantinib in biological matrices. Its synthesis and purification are controlled to ensure high chemical and isotopic purity. A thorough understanding of its chemical properties and the analytical methods for its characterization is crucial for its effective use in preclinical and clinical research, ultimately contributing to the advancement of cancer therapy.

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cabozantinib (Phenylene-d4) L-Malate Salt [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9’-fluorene]-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. researchgate.net [researchgate.net]

Isotopic Enrichment of Cabozantinib-d4: A Technical Guide to its Synthesis, Analysis, and Pharmacokinetic Implications

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cabozantinib-d4, the deuterated isotopologue of the multi-tyrosine kinase inhibitor, Cabozantinib. The document outlines the rationale behind isotopic enrichment, details of its analytical quantification, and the potential implications for pharmacokinetic studies. While specific comparative pharmacokinetic data between Cabozantinib and its deuterated form are not publicly available, this guide extrapolates the likely benefits based on the well-established principles of the kinetic isotope effect.

Introduction to Cabozantinib and the Rationale for Isotopic Enrichment

Cabozantinib is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptors (VEGFRs), and AXL, which are crucial in the processes of tumor angiogenesis, invasion, and metastasis.[1] It is approved for the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1]

The metabolism of many drugs, including Cabozantinib, is mediated by cytochrome P450 (CYP) enzymes.[2] The carbon-hydrogen (C-H) bonds in a drug molecule are often the sites of metabolic oxidation. The substitution of hydrogen with its heavier, stable isotope, deuterium (D), creates a stronger carbon-deuterium (C-D) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[3] This "deuterium switch" can lead to several advantageous modifications in a drug's pharmacokinetic profile, such as a longer half-life, reduced clearance, and potentially a lower dosage frequency or improved safety profile due to altered metabolite formation.[3][4] this compound is used as an internal standard in bioanalytical methods for the accurate quantification of Cabozantinib in biological matrices.[4][5][6]

Physicochemical and Analytical Data

The following tables summarize the key physicochemical and mass spectrometry data for Cabozantinib and this compound.

Table 1: Physicochemical Properties

| Property | Cabozantinib | This compound |

| Molecular Formula | C₂₈H₂₄FN₃O₅ | C₂₈H₂₀D₄FN₃O₅ |

| Molecular Weight | 501.51 g/mol | 505.54 g/mol |

| Isotopic Enrichment | Not Applicable | >95% |

| Purity | >98% (typical) | >95% (typical) |

Table 2: Mass Spectrometry Parameters for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cabozantinib | 502.2 | 391.1 |

| This compound (Internal Standard) | 506.3 | 391.2 |

Data sourced from a validated bioanalytical method for the quantification of Cabozantinib in human plasma.[5][6]

Cabozantinib Signaling Pathways

Cabozantinib exerts its anti-tumor effects by inhibiting multiple signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The primary targets include the MET, VEGFR, and AXL receptor tyrosine kinases. Inhibition of these receptors disrupts downstream signaling cascades, most notably the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.

Caption: Cabozantinib inhibits MET, VEGFR, and AXL, blocking downstream signaling.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not publicly available, it would likely follow a similar synthetic route to unlabeled Cabozantinib, but with the introduction of deuterated starting materials at the appropriate step. Several synthetic routes for Cabozantinib have been published.[7][8]

The following is a detailed protocol for the bioanalytical quantification of Cabozantinib in human plasma using this compound as an internal standard, adapted from published literature.[5][6]

4.1. Quantification of Cabozantinib in Human Plasma by LC-MS/MS

-

Objective: To accurately measure the concentration of Cabozantinib in human plasma samples.

-

Internal Standard (IS): this compound.

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.1.1. Materials and Reagents

-

Cabozantinib reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (HPLC grade)

-

0.1N NaOH

4.1.2. Preparation of Stock and Working Solutions

-

Cabozantinib Stock Solution: Prepare a stock solution of Cabozantinib in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

This compound Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

-

This compound Working Solution: Dilute the this compound stock solution with an appropriate solvent (e.g., acetonitrile) to a working concentration of 10 ng/mL.

-

Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking known concentrations of Cabozantinib into blank human plasma.

4.1.3. Sample Preparation (Liquid-Liquid Extraction)

-

To a 400 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 100 µL of the this compound working solution (10 ng/mL).

-

Vortex the mixture for approximately 5 minutes.

-

Add 100 µL of 0.1N NaOH solution and 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v).

-

Vortex the mixture for 10 minutes.

-

Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature.

-

Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

4.1.4. LC-MS/MS Conditions

-

LC Column: Xbridge C18, 50 x 4.6 mm, 5 µm.

-

Mobile Phase: 10mM Ammonium formate and Methanol (20:80 v/v).

-

Flow Rate: 0.7 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cabozantinib: m/z 502.2 → 391.1

-

This compound: m/z 506.3 → 391.2

-

Caption: Workflow for the extraction and analysis of Cabozantinib from plasma.

Pharmacokinetic Implications of Isotopic Enrichment

While direct comparative pharmacokinetic data for this compound is not available in the public domain, the principles of the kinetic isotope effect allow for informed predictions of its potential advantages.

Table 3: Pharmacokinetic Parameters of Cabozantinib (Non-Deuterated)

| Parameter | Value |

| Half-life (t½) | ~120 hours |

| Time to Maximum Concentration (Tmax) | 2-5 hours |

| Protein Binding | ≥ 99.7% |

| Metabolism | Primarily via CYP3A4 |

| Elimination | Feces (~54%) and Urine (~27%) |

Data sourced from clinical pharmacokinetic studies of Cabozantinib.[9][10][11]

5.1. Potential Impact of Deuteration on Pharmacokinetics

-

Reduced Metabolic Clearance: The primary route of metabolism for Cabozantinib is oxidation by CYP3A4.[2] If the sites of deuteration on this compound are at positions susceptible to CYP3A4-mediated oxidation, the stronger C-D bonds would be expected to slow down this metabolic process. This would lead to a decrease in the rate of clearance of the drug from the body.

-

Increased Half-Life and Exposure: A reduction in metabolic clearance would directly translate to a longer terminal plasma half-life (t½) and an increase in the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC).

-

Altered Metabolite Profile: Deuteration can sometimes shift the metabolic pathway towards alternative routes, potentially reducing the formation of specific metabolites. If any of the standard metabolites of Cabozantinib are associated with adverse effects, their reduced formation could lead to an improved safety and tolerability profile.

-

Potential for Dose Reduction and Less Frequent Dosing: An increased half-life and exposure could allow for a reduction in the administered dose or a less frequent dosing schedule to achieve the same therapeutic effect, which could improve patient compliance and reduce the overall cost of therapy.

Conclusion

The isotopic enrichment of Cabozantinib to this compound presents a molecule with significant potential for an improved pharmacokinetic profile. While its current primary application is as an internal standard for bioanalytical assays, the underlying principles of the kinetic isotope effect suggest that deuterated Cabozantinib could offer therapeutic advantages over the parent compound. Further non-clinical and clinical studies are required to definitively characterize the pharmacokinetic and pharmacodynamic properties of this compound and to ascertain its potential as a therapeutic agent. The detailed bioanalytical method presented here provides a robust framework for the future quantitative studies that will be essential in this evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. CN106632028A - Cabozantinib preparation method - Google Patents [patents.google.com]

- 9. colab.ws [colab.ws]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Cabozantinib-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Cabozantinib-d4 in various organic solvents. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and the key signaling pathways affected by Cabozantinib. This information is intended to support research, development, and formulation activities involving this compound.

Executive Summary

Cabozantinib is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor 2 (VEGFR2), and AXL. Its deuterated analogue, this compound, is often used as an internal standard in analytical methods. Understanding its solubility in different organic solvents is crucial for a wide range of applications, from analytical sample preparation to formulation development. This guide consolidates available data on the solubility of Cabozantinib, providing a valuable resource for scientists and researchers.

Solubility of Cabozantinib in Organic Solvents

The following table summarizes the solubility of Cabozantinib and its malate salt in various organic solvents. The data has been compiled from multiple sources and converted to mg/mL for ease of comparison.

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility of Cabozantinib Malate (mg/mL) at 25°C (298.15 K) | Solubility of Cabozantinib (free base) (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 1.100 | ~275 | ≥117[1] |

| Polyethylene Glycol 400 (PEG-400) | H(OCH₂CH₂)nOH | ~400 | ~1.128 | ~85 | - |

| Propylene Glycol (PG) | C₃H₈O₂ | 76.09 | 1.036 | ~14 | - |

| 2-Butanol | C₄H₁₀O | 74.12 | 0.808 | ~14 | - |

| 1-Butanol | C₄H₁₀O | 74.12 | 0.810 | ~13 | - |

| Isopropanol (IPA) | C₃H₈O | 60.10 | 0.786 | ~10 | - |

| Ethylene Glycol (EG) | C₂H₆O₂ | 62.07 | 1.113 | ~9 | - |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 0.789 | ~7 | 2.0[2] |

| Methanol (MeOH) | CH₃OH | 32.04 | 0.792 | ~4 | Soluble |

| Ethyl Acetate (EA) | C₄H₈O₂ | 88.11 | 0.902 | ~2 | - |

| Water | H₂O | 18.02 | 0.998 | ~0.0005 | Insoluble (≤1 mg/mL)[1] |

| Acetone | C₃H₆O | 58.08 | 0.791 | - | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | - | Soluble |

Note: The solubility values for Cabozantinib malate were calculated based on mole fraction data from a study by Shakeel et al. (2021) and may have slight variations depending on the experimental conditions.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that an equilibrium between the dissolved and undissolved compound is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Thermodynamic Solubility Assay

Caption: A generalized workflow for determining the thermodynamic solubility of a compound.

Signaling Pathways of Cabozantinib

Cabozantinib is a multi-targeted tyrosine kinase inhibitor known to primarily inhibit MET and VEGFR2, thereby disrupting key signaling pathways involved in tumor growth, angiogenesis, and metastasis.

Cabozantinib's Inhibition of MET Signaling Pathway

The MET signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream events that promote cell proliferation, survival, and invasion. Cabozantinib effectively blocks this pathway by inhibiting the phosphorylation of the MET receptor.

Caption: Cabozantinib inhibits the HGF-activated MET signaling pathway.

Cabozantinib's Inhibition of VEGFR2 Signaling Pathway

The VEGFR2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) binds to and activates VEGFR2 on endothelial cells, initiating downstream signaling. Cabozantinib's inhibition of VEGFR2 blocks this pro-angiogenic signaling.

References

Methodological & Application

Application Notes & Protocols: Quantification of Cabozantinib in Plasma using Cabozantinib-d4 as an Internal Standard for Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) including MET, VEGFR2, RET, and AXL, which are implicated in tumor pathogenesis, angiogenesis, and metastasis.[1][2][3] It is approved for the treatment of various cancers such as medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[4] Accurate determination of cabozantinib concentrations in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing strategies and exposure-response relationships. The use of a stable isotope-labeled internal standard, such as Cabozantinib-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects.[5][6] These application notes provide a detailed protocol for the quantification of cabozantinib in plasma using this compound as an internal standard.

Mechanism of Action of Cabozantinib

Cabozantinib exerts its anti-tumor effects by simultaneously inhibiting multiple RTKs involved in critical cancer-related signaling pathways. By targeting VEGFR, it blocks tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][4] Inhibition of MET and AXL disrupts tumor cell proliferation, survival, invasion, and metastasis.[1][2] The downstream effects of this multi-targeted inhibition include the blockade of key signaling cascades such as the PI3K-AKT and MAPK/ERK pathways.[4][7]

Experimental Protocols

This section details the materials and methods for the quantification of cabozantinib in plasma.

1. Materials and Reagents:

-

Cabozantinib reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Ethyl acetate

-

Dichloromethane

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Stock and Working Solutions Preparation:

-

Cabozantinib Stock Solution (1 mg/mL): Accurately weigh and dissolve cabozantinib in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Cabozantinib Working Solutions: Serially dilute the stock solution with methanol:water (1:1, v/v) to prepare calibration standards and quality control (QC) samples.

-

This compound Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with acetonitrile or the appropriate solvent for the sample preparation method.[5]

3. Sample Preparation:

Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.

Method A: Protein Precipitation [8][9]

-

To 200 µL of plasma sample, add 400 µL of acetonitrile containing the internal standard (this compound).[8]

-

Vortex the mixture for 15 seconds.[8]

-

Centrifuge at 4000 x g for 10 minutes to precipitate proteins.[8]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Method B: Liquid-Liquid Extraction [5]

-

To 400 µL of plasma sample in a polypropylene tube, add 100 µL of this compound working solution (e.g., 10 ng/mL).[5]

-

Briefly vortex the sample for about 5 minutes.[5]

-

Add 100 µL of 0.1N NaOH solution and 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v).[5]

-

Vortex for 10 minutes.[5]

-

Centrifuge at 4000 rpm for 5 minutes.[5]

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

4. LC-MS/MS Conditions:

The following tables summarize typical LC-MS/MS parameters for the analysis of cabozantinib and this compound.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition 1[5] | Condition 2[10] |

| Column | Xbridge C18, 50 x 4.6 mm, 5 µm | Reversed phase C18, 50 x 2 mm, 5 µm |

| Mobile Phase | 10mM Ammonium formate and Methanol (20:80 v/v) | Acetonitrile and water (45:55, v/v) with 5mM ammonium formate (pH 5.0) |

| Flow Rate | 0.7 mL/min | 0.4 mL/min |

| Column Temperature | 40 °C | Ambient |

| Injection Volume | 5 µL | Not specified |

| Run Time | 3 min | Not specified |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Cabozantinib) | m/z 502.2 → 391.1[5] |

| MRM Transition (this compound) | m/z 506.3 → 391.2[5] |

5. Method Validation:

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Typical Acceptance Criteria | Example Data[5] |

| Linearity (r²) | ≥ 0.99 | ≥ 0.9994 |

| Concentration Range | Dependent on study requirements | 5.0 - 5000.0 pg/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.95% to 2.37% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.93% to 9.3% |

| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | 101.4% to 102.4% |

| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | 99.5% to 104.8% |

| Recovery | Consistent and reproducible | > 50% considered adequate |

| Matrix Effect | Should be minimized or compensated by IS | -47.5% to -41.3% (compensated by IS)[9] |

| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of nominal | Stable |

LLOQ: Lower Limit of Quantification

Pharmacokinetic Data

The developed and validated LC-MS/MS method can be successfully applied to pharmacokinetic studies.

Table 4: Example Pharmacokinetic Parameters of Cabozantinib

| Parameter | Value | Species | Reference |

| Tmax (median) | 3 to 5 hours | Healthy Human Subjects | [11] |

| t½ (elimination half-life) | ~120 hours | Human | [12] |

| Absolute Bioavailability | 25.6 ± 8.3% | Rat | [13] |

| Apparent Clearance (Cl/F) | 2.5 L/h | mRCC Patients | [8] |

| Steady-state Concentration (40 mg daily) | 750 ng/mL | Human | [8] |

| Steady-state Concentration (60 mg daily) | 1125 ng/mL | Human | [8] |

mRCC: metastatic Renal Cell Carcinoma

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of cabozantinib in plasma samples for pharmacokinetic studies. The detailed protocols and LC-MS/MS conditions presented here offer a solid foundation for researchers to develop and validate their own bioanalytical assays. Accurate and precise measurement of cabozantinib concentrations is essential for understanding its clinical pharmacology and optimizing its therapeutic use.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 5. scielo.br [scielo.br]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]